molecular formula C11H22N2O3 B1447954 tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate CAS No. 1394041-38-3

tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate

Cat. No.: B1447954
CAS No.: 1394041-38-3
M. Wt: 230.3 g/mol
InChI Key: CSBAYRDPGXSOBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[1-(morpholin-2-yl)ethyl]carbamate: is a chemical compound with the molecular formula C11H22N2O3. It is a derivative of carbamic acid and contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with N-(2-aminoethyl)morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-(morpholin-2-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step organic synthesis .

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also be used in the development of enzyme inhibitors and other bioactive compounds .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used in the design and synthesis of drug candidates targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It may also find applications in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a carbamate protecting group, which temporarily masks the reactivity of amines. This allows for selective reactions to occur at other functional groups in the molecule. The tert-butyl group can be removed under mild acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl N-(2-aminoethyl)carbamate
  • tert-Butyl N-(morpholin-4-ylmethyl)carbamate

Comparison: tert-Butyl N-[1-(morpholin-2-yl)ethyl]carbamate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. Compared to other similar compounds, it offers enhanced stability and reactivity, making it a valuable building block in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(1-morpholin-2-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-8(9-7-12-5-6-15-9)13-10(14)16-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBAYRDPGXSOBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CNCCO1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate
Reactant of Route 2
tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate
Reactant of Route 3
tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate
Reactant of Route 4
tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate
Reactant of Route 5
tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate
Reactant of Route 6
tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.